molecular formula C11H14FN B3303491 Cyclobutyl(4-fluorophenyl)methanamine CAS No. 920501-63-9

Cyclobutyl(4-fluorophenyl)methanamine

Cat. No.: B3303491
CAS No.: 920501-63-9
M. Wt: 179.23 g/mol
InChI Key: URHZIKVJKQVHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl(4-fluorophenyl)methanamine is a chemical compound with the molecular formula C11H14FN . It has a molecular weight of 179.24 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FN/c12-10-6-4-9 (5-7-10)11 (13)8-2-1-3-8/h4-8,11H,1-3,13H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 179.24 . More specific physical and chemical properties, such as boiling point, melting point, and solubility, were not available in the sources I found.

Scientific Research Applications

Biased Agonists of Serotonin Receptors

Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as biased agonists of serotonin 5-HT1A receptors, were tested for their ability to preferentially stimulate ERK1/2 phosphorylation over other signal transduction pathways. These compounds showed high affinity for the 5-HT1A receptor, selectivity over other receptors, and robust antidepressant-like activity in vivo, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Synthesis and Rearrangement

The synthesis and rearrangement of cyclobutyl methanol and its conversion to various compounds, including (±)-cerapicol, through a series of chemical reactions, demonstrate the chemical versatility of cyclobutyl-containing compounds (El-Hachach et al., 1999).

Photocycloaddition Reactions

Studies on the [2+2] photocycloaddition reaction of S,S-dioxobenzothiophene-2-methanol in solid-state and solution highlight the formation of cyclobutyl rings, showcasing the potential of cyclobutyl-containing molecules in the development of drugs and synthetic intermediates (O'Hara et al., 2019).

Antitubercular Activity

A study on 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, with one compound demonstrating potent antitubercular effects, highlighting the potential therapeutic applications of cyclobutyl-containing compounds in treating tuberculosis (Sriram et al., 2006).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

cyclobutyl-(4-fluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8,11H,1-3,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHZIKVJKQVHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl(4-fluorophenyl)methanamine
Reactant of Route 2
Reactant of Route 2
Cyclobutyl(4-fluorophenyl)methanamine
Reactant of Route 3
Reactant of Route 3
Cyclobutyl(4-fluorophenyl)methanamine
Reactant of Route 4
Reactant of Route 4
Cyclobutyl(4-fluorophenyl)methanamine
Reactant of Route 5
Reactant of Route 5
Cyclobutyl(4-fluorophenyl)methanamine
Reactant of Route 6
Reactant of Route 6
Cyclobutyl(4-fluorophenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.